Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)

Bis(3-methoxyphenyl)amine structure
Bis(3-methoxyphenyl)amine structure
상품 이름:Bis(3-methoxyphenyl)amine
CAS 번호:92248-06-1
MF:C14H15NO2
메가와트:229.274403810501
MDL:MFCD23703137
CID:1032022
PubChem ID:15835905

Bis(3-methoxyphenyl)amine 화학적 및 물리적 성질

이름 및 식별자

    • Bis(3-methoxyphenyl)amine
    • 3-Methoxy-N-(3-methoxyphenyl)aniline
    • 3,3'-dimethoxydiphenylamine
    • 3-methoxy-N-(3-methoxyphenyl)benzenamine
    • Bis-(3-methoxy-phenyl)-amin
    • di(3-methoxyphenyl)amine
    • di-(m-methoxyphenyl)amine
    • SUTJWELGLJHXGI-UHFFFAOYSA-N
    • N-(3-Methoxyphenyl)-3-methoxyaniline
    • AK123449
    • AX8247627
    • X6608
    • Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
    • 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
    • Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
    • AKOS016011823
    • SB80175
    • C77155
    • AS-65764
    • CS-0150329
    • MFCD23703137
    • 92248-06-1
    • DTXSID20578736
    • DA-00810
    • SCHEMBL1085867
    • MDL: MFCD23703137
    • 인치: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
    • InChIKey: SUTJWELGLJHXGI-UHFFFAOYSA-N
    • 미소: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1

계산된 속성

  • 정밀분자량: 229.11000
  • 동위원소 질량: 229.110278721g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 200
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.8
  • 토폴로지 분자 극성 표면적: 30.5

실험적 성질

  • PSA: 30.49000
  • LogP: 3.52040

Bis(3-methoxyphenyl)amine 보안 정보

Bis(3-methoxyphenyl)amine 세관 데이터

  • 세관 번호:2922299090
  • 세관 데이터:

    ?? ?? ??:

    2922299090

    개요:

    292299090. 기타 아미노기 (나프탈렌 \ 페놀) 와 에테르 \ 에스테르 [그것들의 소금을 포함하고, 산소가 함유된 기단을 하나 이상 함유한 것은 제외한다.]부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    292299090. 기타 아미노나프탈렌과 기타 아미노페놀은 한 가지 이상의 산소관능단을 함유한 것을 제외하고 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Bis(3-methoxyphenyl)amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1199724-5g
Bis(3-methoxyphenyl)amine
92248-06-1 95%
5g
$540 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CW605-100mg
Bis(3-methoxyphenyl)amine
92248-06-1 95+%
100mg
365CNY 2021-05-07
Aaron
AR01DOEL-1g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
1g
$133.00 2025-02-09
1PlusChem
1P01DO69-1g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
1g
$90.00 2024-04-20
Aaron
AR01DOEL-5g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
5g
$464.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220969-1g
Bis(3-methoxyphenyl)amine
92248-06-1 95%
1g
¥972.00 2024-04-25
A2B Chem LLC
AX16673-250mg
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95+%
250mg
$110.00 2024-07-18
A2B Chem LLC
AX16673-100mg
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95+%
100mg
$85.00 2024-07-18
1PlusChem
1P01DO69-5g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
5g
$323.00 2024-04-20
eNovation Chemicals LLC
D752687-5g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95+%
5g
$460 2025-02-27

Bis(3-methoxyphenyl)amine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 100 °C; 18 h, 100 °C
참조
Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems
Ward, Jonathan S.; Nobuyasu, Roberto S.; Fox, Mark A. ; Aguilar, Juan A.; Hall, David; et al, Journal of Organic Chemistry, 2019, 84(7), 3801-3816

합성회로 2

반응 조건
참조
Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor
Kamada, Kenji; Fuku-en, Shin-ichi; Minamide, Shu; Ohta, Koji; Kishi, Ryohei; et al, Journal of the American Chemical Society, 2013, 135(1), 232-241

합성회로 3

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  2 d, 110 °C
참조
Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V
Forke, Ronny; Krahl, Micha P.; Daebritz, Frank; Jaeger, Anne; Knoelker, Hans-Joachim, Synlett, 2008, (12), 1870-1876

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ;  24 h, 100 °C
참조
"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Chakraborti, Gargi; Paladhi, Sushovan; Mandal, Tirtha; Dash, Jyotirmayee, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

합성회로 5

반응 조건
1.1 Catalysts: Palladium Solvents: Methanol ;  24 h, 210 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
참조
Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones
Bautista, Rafael; Montoya, Pablo A.; Rebollar, Araceli; Burgueno, Eleuterio; Tamariz, Joaquin, Molecules, 2013, 18, 10334-10351

합성회로 6

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  15 h, 100 °C; 19 h, 100 °C
1.2 Reagents: Water
참조
Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell
, World Intellectual Property Organization, , ,

합성회로 7

반응 조건
1.1 Reagents: Cupric acetate Solvents: Dichloromethane ,  Pyridine ;  72 h, rt
참조
Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Toluene
참조
Regioselective Synthesis of Oxygenated Carbazoles
Krahl, Micha P., 2006, , ,

합성회로 9

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  3 d, reflux
참조
Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing
, World Intellectual Property Organization, , ,

합성회로 10

반응 조건
참조
Melatonin ligands having antidepressant activity as well as sleep inducing properties
, United States, , ,

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  24 h, 70 °C
참조
The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines
Zhou, Changfeng; Yang, Dongpeng; Jia, Xiaofei; Zhang, Lixue; Cheng, Jiang, Synlett, 2009, (19), 3198-3200

합성회로 12

반응 조건
1.1 Reagents: Tripotassium phosphate ,  Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 24 h, 130 °C
참조
Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system
Tlili, Anis; Monnier, Florian; Taillefer, Marc, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

합성회로 13

반응 조건
참조
Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide
, United States, , ,

합성회로 14

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ;  rt; 14 h, 110 °C
참조
Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts
Fischer, Christian; Sparr, Christof, Tetrahedron, 2018, 74(38), 5486-5493

합성회로 15

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ,  Water ;  3 h, 100 - 130 °C; 5 h, 130 °C → 180 °C
참조
Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof
, China, , ,

합성회로 16

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  Tri-tert-butylphosphine Catalysts: Palladium diacetate Solvents: Toluene ;  rt → 100 °C; 12 h, 100 °C
참조
Preparation of hole transport materials
, China, , ,

합성회로 17

반응 조건
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  rt
참조
Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders
, World Intellectual Property Organization, , ,

합성회로 18

반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ;  0.5 h, rt
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ;  rt → 100 °C; 24 h, 100 °C
참조
Pyrene-containing compound, preparation method and organic light-emitting device (OLED)
, China, , ,

합성회로 19

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: BINAP ,  1809407-53-1 Solvents: 1,4-Dioxane ;  18 h, 120 °C
참조
Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes
Kampmann, Sven S.; Man, Nikki Y. T.; McKinley, Allan J.; Koutsantonis, George A.; Stewart, Scott G., Australian Journal of Chemistry, 2015, 68(12), 1842-1853

Bis(3-methoxyphenyl)amine Raw materials

Bis(3-methoxyphenyl)amine Preparation Products

추천 기사

추천 공급업체
Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Minglong (Xianning) Medicine Co., Ltd.